

Ayanin: A Technical Overview of its Molecular Properties and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular and physical properties of ayanin, with a focus on its molecular formula and weight. Furthermore, it delves into its mechanisms of action as a non-selective phosphodiesterase inhibitor and an inhibitor of interleukin-4 production, presenting key quantitative data and outlining the experimental methodologies used to determine these activities. This document also includes detailed signaling pathway and biosynthetic workflow diagrams to visually represent its biological context, aiming to serve as a valuable resource for researchers and professionals in drug development.

Molecular and Physicochemical Properties

Ayanin, systematically named 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one, is a derivative of quercetin.[1] Its fundamental molecular and physical characteristics are summarized in the table below, providing a clear reference for experimental design and computational modeling.



Property	Value	Reference(s)	
Molecular Formula	C18H16O7	[1][2][3][4]	
Molecular Weight	344.32 g/mol	[2][4][5]	
CAS Number	572-32-7	[4]	
Appearance	Yellow Powder	[1]	
Purity	≥98%	[2][4]	
Density	1.45 g/cm ³	[1]	
Solubility	Soluble in DMSO	[5]	

Biological Activity and Quantitative Data

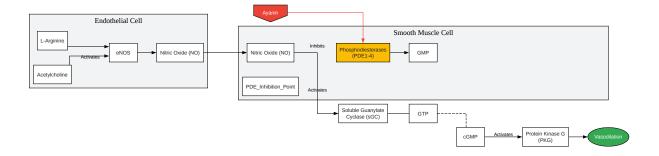
Ayanin exhibits a range of biological effects, with its roles as a phosphodiesterase inhibitor and an anti-inflammatory agent being of particular interest. The following table summarizes key quantitative data related to its biological activity.

Activity	IC50 / EC50	Description	Reference(s)
IL-4 Production Inhibition	2.2 μΜ	Inhibition of interleukin-4 production in purified basophils.	[5][6]
Vasodilation	0.39 μΜ	Effective concentration for 50% relaxation in rat aorta rings.	
Phosphodiesterase (PDE) Inhibition	Not specified	Non-selective inhibitor of PDE1-4.	[5][6]

Signaling Pathways Phosphodiesterase Inhibition and Vasodilation



Ayanin's vasodilatory effects are attributed to its role as a non-selective inhibitor of phosphodiesterases (PDEs), particularly those that degrade cyclic guanosine monophosphate (cGMP). In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. By inhibiting PDEs, ayanin prevents the breakdown of cGMP, thus potentiating this signaling pathway.



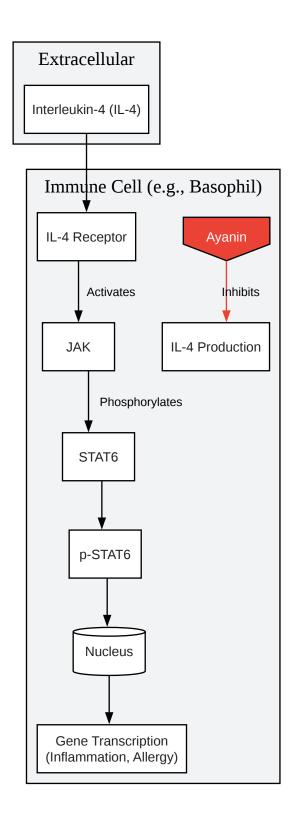
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Ayanin-mediated vasodilation via PDE inhibition.

Interleukin-4 (IL-4) Signaling Inhibition

Interleukin-4 is a key cytokine in the allergic inflammatory response. It binds to the IL-4 receptor (IL-4R), initiating a signaling cascade that involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 6 (STAT6) pathway. This leads to the transcription of genes associated with inflammation and allergic responses. **Ayanin** has been shown to inhibit the production of IL-4, thereby dampening this pro-inflammatory signaling.





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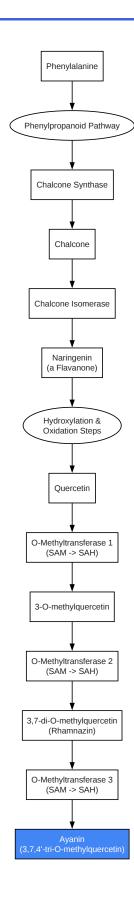
Inhibition of IL-4 production by **Ayanin**.



Biosynthesis of Ayanin

Ayanin is a tri-O-methylated derivative of the flavonoid quercetin. The biosynthesis of flavonoids begins with the phenylpropanoid pathway, leading to the formation of chalcone, which is then isomerized to a flavanone. A series of hydroxylation and oxidation steps convert the flavanone to quercetin. The final steps in **ayanin** biosynthesis involve the sequential methylation of the hydroxyl groups at positions 3, 7, and 4' of the quercetin backbone by specific O-methyltransferases (OMTs), using S-adenosyl methionine (SAM) as a methyl donor.





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Biosynthetic pathway of **Ayanin** from Phenylalanine.



Experimental Protocols Determination of IC₅₀ for IL-4 Production Inhibition

The inhibitory effect of **ayanin** on IL-4 production is typically assessed using primary cells or cell lines capable of producing this cytokine upon stimulation. The following is a generalized protocol based on common methodologies.

Objective: To determine the concentration of **ayanin** that inhibits 50% of IL-4 production (IC₅₀) in stimulated basophils.

Materials:

- Ayanin
- Purified basophils
- Cell culture medium (e.g., RPMI-1640)
- Stimulant (e.g., anti-IgE antibody)
- DMSO (for dissolving ayanin)
- ELISA kit for IL-4 detection
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- · Microplate reader

Procedure:

- Cell Preparation: Isolate and purify basophils from whole blood using standard density gradient centrifugation and immunomagnetic separation techniques. Resuspend the cells in culture medium at a desired concentration.
- Compound Preparation: Prepare a stock solution of ayanin in DMSO. Create a series of dilutions of ayanin in culture medium to achieve the desired final concentrations for the



assay.

- Cell Treatment: Seed the purified basophils into a 96-well plate. Add the different concentrations of ayanin to the wells. Include a vehicle control (DMSO) and an untreated control.
- Stimulation: Add the stimulant (e.g., anti-IgE antibody) to all wells except the unstimulated control.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined period (e.g., 4-24 hours) to allow for IL-4 production.
- Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
- IL-4 Quantification: Measure the concentration of IL-4 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the percentage of IL-4 inhibition against the logarithm of the **ayanin** concentration. Use a non-linear regression model to fit the data and calculate the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition Assay

The ability of **ayanin** to inhibit PDE activity can be evaluated using commercially available assay kits or by monitoring the conversion of cyclic nucleotides to their monophosphate forms.

Objective: To assess the inhibitory activity of **ayanin** against a panel of phosphodiesterases (PDE1-4).

Materials:

- Ayanin
- Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4)
- Substrate (cAMP or cGMP, depending on the PDE isoform)
- Assay buffer



- Detection reagents (e.g., fluorescently labeled substrate, antibody for detection)
- DMSO
- 96-well or 384-well assay plates
- Fluorescence or luminescence plate reader

Procedure:

- Compound Preparation: Prepare a stock solution of ayanin in DMSO and create a serial dilution in assay buffer.
- Assay Setup: In a multi-well plate, add the assay buffer, the specific PDE enzyme, and the
 various concentrations of ayanin. Include a positive control (a known PDE inhibitor) and a
 negative control (vehicle).
- Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, allowing the PDE to hydrolyze the substrate.
- Reaction Termination and Detection: Stop the reaction and add the detection reagents
 according to the assay kit's protocol. The signal generated (e.g., fluorescence,
 luminescence) will be inversely proportional to the amount of PDE activity.
- Data Acquisition: Read the plate using a suitable microplate reader.
- Data Analysis: Calculate the percentage of PDE inhibition for each **ayanin** concentration relative to the controls. Plot the inhibition percentage against the log of the **ayanin** concentration and determine the IC₅₀ value for each PDE isoform.

Conclusion

Ayanin presents a compelling profile as a bioactive flavonoid with well-defined molecular characteristics. Its inhibitory actions on phosphodiesterases and IL-4 production underscore its potential for therapeutic applications in inflammatory and vascular conditions. The data,



signaling pathways, and experimental protocols detailed in this guide provide a solid foundation for further research and development of **ayanin**-based therapeutics. Future investigations should focus on elucidating the precise molecular interactions of **ayanin** with its targets and expanding the scope of its biological evaluation to fully realize its therapeutic potential.

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